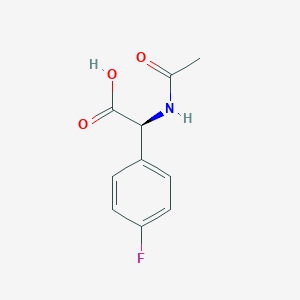

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Übersicht

Beschreibung

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound with significant biological implications, has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an acetamido group and a fluorophenyl moiety, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor interactions, making it a candidate for further investigation in drug development.

In Vitro Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer) cells.

- Concentrations Used : 10 μM and 100 μM for treatment over 48 hours.

- Results : The compound exhibited modest cytotoxicity, particularly in derivatives with the acetamido group at the 7-position, suggesting that structural modifications can enhance activity. Compounds with halogen or methoxy substituents showed increased efficacy compared to their unsubstituted counterparts, indicating that electronic effects play a critical role in biological activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 38 | A549 |

| Melphalan (control) | 40 | A549 |

| Compound 5g | 30 | HeLa |

The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction through caspase activation. In studies where treated cells were analyzed, significant increases in caspase activity were observed, confirming that the compound triggers programmed cell death in cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with tubulin. The docking simulations indicated that the compound binds to the colchicine site on tubulin, suggesting a potential mechanism for disrupting microtubule dynamics, which is critical for cell division .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activity. In a study assessing various derivatives:

- Tested Strains : Included common bacterial pathogens.

- Findings : Some derivatives demonstrated significant antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the acetamido group can enhance antibacterial properties .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

- Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid serves as an important building block in various chemical syntheses. Its unique structure, featuring an acetamido group and a 4-fluorophenyl moiety, allows it to participate in reactions that yield more complex organic compounds. It is often used in the synthesis of fluorinated anesthetics and other pharmaceuticals, enhancing the biological activity and lipophilicity of the resulting compounds .

Chiral Derivatization

This compound is also utilized as a chiral derivatizing agent for the determination of enantiomeric composition in chiral, nonracemic compounds using F NMR spectroscopy. By reacting with chiral compounds, it allows for the analysis of their enantiomeric purity, which is critical in pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of glutaminase, an enzyme implicated in cancer metabolism. Inhibition of this enzyme may lead to reduced proliferation of cancer cells, making this compound a candidate for anticancer therapies. Preliminary cytotoxicity studies have shown that derivatives of this compound exhibit modest cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Case Studies on Anticancer Activity

-

Cytotoxicity Evaluation

A study evaluating several derivatives of this compound demonstrated that certain modifications enhanced cytotoxicity against A549 and HeLa cells. The presence of specific substituents on the phenyl ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .Compound Cell Line IC50 (µM) Mechanism 5g A549 38 Induces apoptosis via caspase activation 5e-h HeLa Varies Inhibits tubulin polymerization -

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies suggest that the compounds bind to tubulin at different sites compared to traditional chemotherapeutics, which may lead to novel therapeutic strategies .

Other Potential Applications

Antibacterial Activity

There is ongoing research into the antibacterial properties of this compound and its derivatives. Given the rise in antibiotic resistance, compounds with novel structures are urgently needed. Initial findings suggest that derivatives may exhibit antibacterial activity against resistant strains .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650617 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136815-01-5 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.